An In-depth Technical Guide to the Core Basic Properties of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one
An In-depth Technical Guide to the Core Basic Properties of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one is a tricyclic heterocyclic compound that serves as a core scaffold in a variety of biologically active molecules. Its derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including anti-cancer, anti-viral, and neuropsychiatric activities. This technical guide provides a comprehensive overview of the fundamental basic properties of the 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one core structure, including its physicochemical characteristics, synthesis, and the biological signaling pathways implicated by its derivatives. This document is intended to be a valuable resource for researchers and professionals involved in the design and development of novel therapeutics based on this privileged scaffold.
Physicochemical Properties
Precise experimental data on the basic physicochemical properties of the parent 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one are not extensively reported in the public domain. However, computational predictions provide valuable insights into its molecular characteristics.
Computed Physicochemical Data
The following table summarizes the computationally predicted physicochemical properties for 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one, primarily sourced from PubChem.[1] It is crucial to note that these are theoretical values and experimental verification is recommended for drug development applications.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O | PubChem[1] |
| Molecular Weight | 186.21 g/mol | PubChem[1] |
| XLogP3 (Lipophilicity) | 1.3 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Topological Polar Surface Area | 41.6 Ų | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
Solubility, pKa, and Stability
Synthesis
The 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one scaffold can be synthesized through various synthetic routes. One common approach involves a cascade addition-cyclization reaction.
A reported synthesis involves the reaction of an appropriate indole derivative with a vinyl selenone, followed by a base-mediated cascade of Michael addition, proton transfer, and intramolecular cyclization to yield the desired tricyclic product.[3] Other synthetic strategies for related pyrazino[1,2-a]indol-4(1H)-ones involve the sequential reaction of amino acid methyl esters with indole-2-ylmethyl acetates.[4][5]
Experimental Protocols
The following are detailed methodologies for the experimental determination of key basic properties of 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the compound.
Materials:
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3,4-dihydropyrazino[1,2-a]indol-1(2H)-one
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Standardized 0.1 M Hydrochloric Acid (HCl)
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Standardized 0.1 M Sodium Hydroxide (NaOH)
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Potassium Chloride (KCl) for maintaining ionic strength
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Deionized water
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Calibrated pH meter and electrode
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Magnetic stirrer and stir bar
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Burette
Procedure:
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Prepare a stock solution of 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one of a known concentration (e.g., 1 mM) in a suitable co-solvent if necessary, and then dilute with deionized water.
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Add a known volume of the stock solution to a beaker and add KCl to maintain a constant ionic strength.
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Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode.
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Titrate the solution with standardized 0.1 M HCl, adding small, precise volumes and recording the pH after each addition.
-
Continue the titration until a clear inflection point is observed in the pH versus volume of titrant curve.
-
Repeat the titration with standardized 0.1 M NaOH.
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The pKa is determined from the half-equivalence point of the titration curve.
Determination of Aqueous Solubility by the Shake-Flask Method
Objective: To determine the thermodynamic equilibrium solubility of the compound in an aqueous buffer.
Materials:
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3,4-dihydropyrazino[1,2-a]indol-1(2H)-one (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaker or rotator at a constant temperature (e.g., 25°C or 37°C)
-
Centrifuge
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High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
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Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of solid 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one to a known volume of PBS (pH 7.4) in a sealed vial.
-
Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the excess solid.
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Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
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Dilute the filtered solution with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.
Assessment of Chemical Stability
Objective: To evaluate the stability of the compound under various stress conditions.
Materials:
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3,4-dihydropyrazino[1,2-a]indol-1(2H)-one
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Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
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Hydrogen peroxide (e.g., 3%)
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Temperature- and humidity-controlled chambers
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Photostability chamber
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HPLC system
Procedure:
-
Forced Degradation Studies:
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Acidic/Basic Hydrolysis: Dissolve the compound in acidic and basic solutions and monitor its concentration over time at a specific temperature using HPLC.
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Oxidation: Treat a solution of the compound with hydrogen peroxide and track its degradation.
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Thermal Stress: Expose the solid compound to elevated temperatures and humidity and analyze for degradation products.
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Photostability: Expose the solid compound and its solution to UV and visible light and assess for degradation.
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-
Kinetic Analysis: The degradation kinetics can be determined by plotting the concentration of the remaining compound against time and fitting the data to appropriate kinetic models (e.g., zero-order, first-order).
Biological Signaling Pathways
While the direct molecular targets of the parent 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one are not well-defined, the biological activities of its derivatives provide strong indications of potential signaling pathway interactions.
Serotonin (5-HT) Receptor Signaling
Derivatives of 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one have been shown to exhibit high affinity for serotonin receptors, specifically the 5-HT1A and 5-HT2 subtypes.[6] These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in neurotransmission and are implicated in various neurological and psychiatric disorders.
Caption: Putative interaction of pyrazinoindolone derivatives with serotonin signaling pathways.
Inhibition of Hepatitis C Virus (HCV) RNA-Dependent RNA Polymerase (NS5B)
Certain derivatives of the pyrazino[1,2-a]indol-1-one scaffold have been identified as inhibitors of the HCV NS5B polymerase, a key enzyme in the replication of the hepatitis C virus.[7] These compounds act as non-nucleoside inhibitors (NNIs), binding to allosteric sites on the enzyme and inducing conformational changes that inhibit its function.
Caption: Mechanism of HCV replication inhibition by pyrazinoindolone derivatives targeting NS5B polymerase.
Conclusion
The 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one core is a versatile and promising scaffold in medicinal chemistry. While there is a need for more extensive experimental characterization of the parent compound's basic properties, the diverse biological activities of its derivatives highlight its potential for the development of novel therapeutics. This guide provides a foundational understanding of the core's physicochemical properties, synthesis, and potential mechanisms of action, serving as a valuable starting point for further research and development efforts in this area. The provided experimental protocols offer a clear path for obtaining the necessary data to advance drug discovery programs based on this important heterocyclic system.
References
- 1. 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one | C11H10N2O | CID 14925758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. publicatt.unicatt.it [publicatt.unicatt.it]
- 6. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
